3-Cyclopentyl-2-methylpropan-1-amine
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Overview
Description
3-Cyclopentyl-2-methylpropan-1-amine is an organic compound characterized by a cyclopentyl ring attached to a 2-methylpropan-1-amine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. Amines are known for their fishy odor and are widely used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclopentyl-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpropan-1-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines
Scientific Research Applications
3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopentyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the 2-methyl group.
2-Methylpropan-1-amine: Similar structure but lacks the cyclopentyl ring.
Cyclohexylamine: Contains a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
3-Cyclopentyl-2-methylpropan-1-amine is unique due to the presence of both a cyclopentyl ring and a 2-methylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-cyclopentyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
SKIOPWICPSTWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)CN |
Origin of Product |
United States |
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